

2-(4-Isopropylbenzoyl)-3-methylpyridine as a derivative of 3-methylpyridine

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Compound of Interest

Compound Name: 2-(4-Isopropylbenzoyl)-3-methylpyridine

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An In-depth Technical Guide to 2-(4-Isopropylbenzoyl)-3-methylpyridine

Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific information on the compound **2-(4-Isopropylbenzoyl)-3-methylpyridine**. This guide, therefore, has been constructed by drawing inferences from documented research on closely related analogs, namely other substituted benzoylpyridines and derivatives of 3-methylpyridine. The experimental protocols, quantitative data, and biological activities described herein are based on established methodologies for similar chemical entities and should be considered predictive rather than established fact for the specific title compound.

Introduction

3-Methylpyridine and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a benzoyl moiety, particularly one substituted with a lipophilic isopropyl group at the para-position, is a common strategy in drug design to enhance interactions with biological targets. This guide explores the hypothetical profile of **2-(4-Isopropylbenzoyl)-3-methylpyridine**, a molecule combining these key structural features. While direct experimental data is not available, this document serves as a predictive overview for researchers, scientists, and drug development professionals interested in this novel chemical entity.

Physicochemical Properties

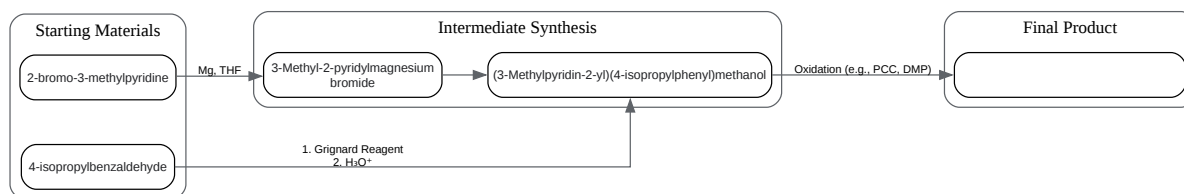
The predicted physicochemical properties of **2-(4-Isopropylbenzoyl)-3-methylpyridine** are summarized in the table below. These values are estimated based on computational models and data from analogous compounds.

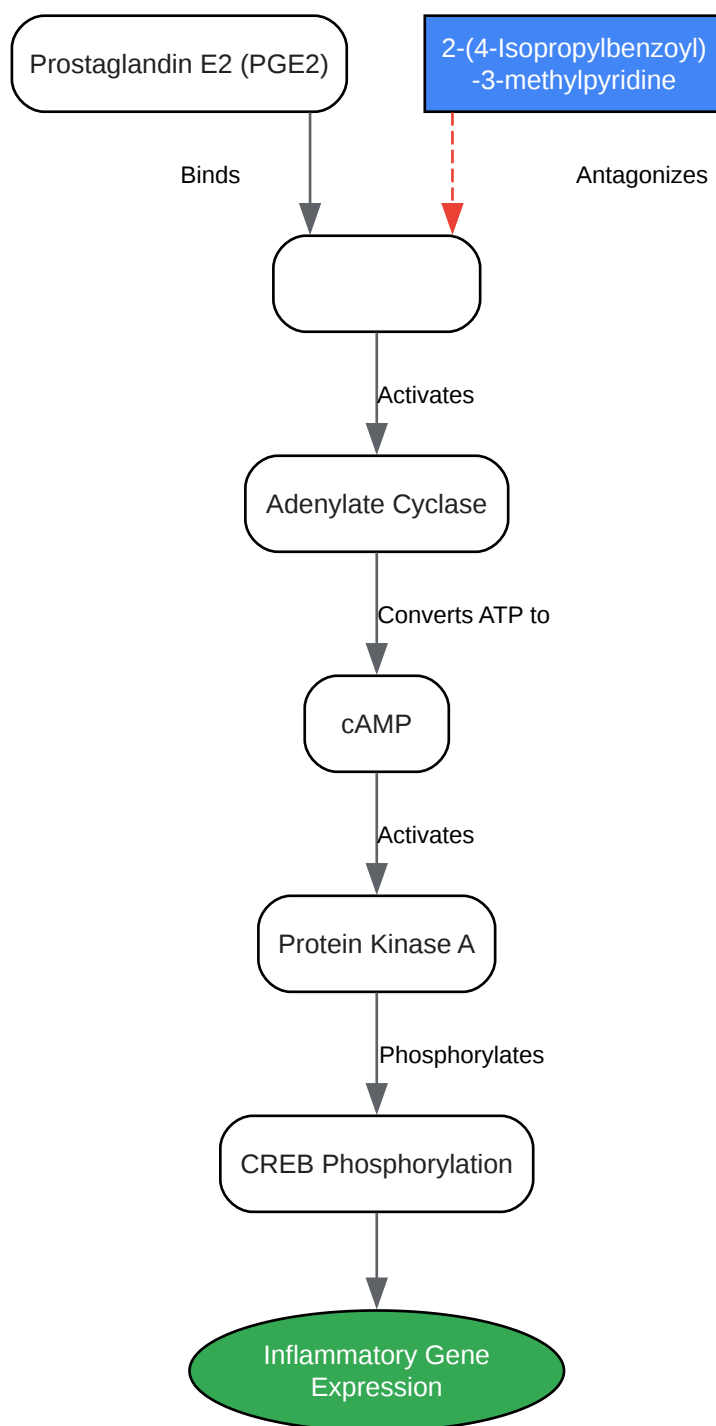
Property	Predicted Value
Molecular Formula	C ₁₆ H ₁₇ NO
Molecular Weight	239.31 g/mol
Appearance	Expected to be a crystalline solid or a viscous oil
Melting Point	Not available
Boiling Point	Not available
Solubility	Predicted to be soluble in organic solvents like dichloromethane, chloroform, and methanol; sparingly soluble in water.
pKa	The pyridine nitrogen is expected to be weakly basic.

Synthesis and Reaction Mechanisms

A plausible synthetic route to **2-(4-Isopropylbenzoyl)-3-methylpyridine** would likely involve a Grignard reaction or a Friedel-Crafts acylation. A potential multi-step synthesis is outlined below.

Proposed Synthesis Workflow





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